2H-1,5-Benzodiazepin-2-one, 4-ethoxy-1,3-dihydro-
Description
The compound 2H-1,5-Benzodiazepin-2-one, 4-ethoxy-1,3-dihydro- belongs to the 1,5-benzodiazepine class, characterized by a seven-membered diazepine ring fused to a benzene moiety. The ethoxy (-OCH₂CH₃) substituent at the 4-position distinguishes it from other derivatives. This substituent likely influences electronic properties, solubility, and pharmacological activity.
Properties
IUPAC Name |
4-ethoxy-1,3-dihydro-1,5-benzodiazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-11-7-10(14)12-8-5-3-4-6-9(8)13-11/h3-6H,2,7H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPDNZIVIRDNGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC=C2NC(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201240750 | |
| Record name | 4-Ethoxy-1,3-dihydro-2H-1,5-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201240750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49799-49-7 | |
| Record name | 4-Ethoxy-1,3-dihydro-2H-1,5-benzodiazepin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49799-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethoxy-1,3-dihydro-2H-1,5-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201240750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,5-Benzodiazepin-2-one, 4-ethoxy-1,3-dihydro- typically involves the cyclization of substituted anilines with appropriate reagents. One common method includes the reaction of N-acyl-N-ethylaniline with an electrophile under Friedel-Crafts alkylation conditions . The reaction conditions often involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2H-1,5-Benzodiazepin-2-one, 4-ethoxy-1,3-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized benzodiazepines .
Scientific Research Applications
2H-1,5-Benzodiazepin-2-one, 4-ethoxy-1,3-dihydro- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders.
Industry: The compound is utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2H-1,5-Benzodiazepin-2-one, 4-ethoxy-1,3-dihydro- involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects . The pathways involved include modulation of ion channels and neurotransmitter release .
Comparison with Similar Compounds
Comparison with Structural Analogs
2.2 Pharmacological Activities
- Antinociceptive Activity: 4-Phenyl derivatives exhibit potent activity in acetic acid-induced writhing and tail immersion tests, attributed to their interaction with pain pathways .
- Antioxidant Activity: Polar groups (e.g., hydroxyl) enhance antioxidant effects, while nonpolar substituents (e.g., ethoxy) may reduce activity .
2.3 Physicochemical Properties
*Hypothetical formula based on ethoxy substitution.
2.4 Electronic and Steric Effects
- Electron-Withdrawing Groups (e.g., trifluoromethyl) : Reduce electron density, affecting reactivity and stability .
- Steric Bulk : Ethoxy’s -OCH₂CH₃ group introduces moderate steric hindrance compared to smaller substituents (e.g., methyl) .
Key Research Findings
- Synthetic Flexibility : Substituents at the 4-position can be tailored using catalysts like chloroacetic acid or DMF-DMA, enabling diverse derivative libraries .
- Anticancer Potential: Crystallographic studies of 3-hydroxy-7,8-dimethyl-4-phenyl derivatives highlight their role in medicinal chemistry .
Biological Activity
2H-1,5-Benzodiazepin-2-one, 4-ethoxy-1,3-dihydro- is a compound belonging to the benzodiazepine family, which is recognized for its diverse biological and pharmacological activities. Benzodiazepines are primarily known for their therapeutic effects in treating anxiety, insomnia, and seizures. This specific compound has garnered attention due to its potential applications in medicinal chemistry, particularly concerning its interaction with GABA receptors and its role in neurological disorders.
- Molecular Formula: CHNO
- Molecular Weight: 204.22 g/mol
- CAS Number: 49799-49-7
Synthesis and Production
The synthesis of 2H-1,5-Benzodiazepin-2-one, 4-ethoxy-1,3-dihydro- typically involves the cyclization of substituted anilines with appropriate reagents. Common methods include:
- Friedel-Crafts Alkylation: Involves the reaction of N-acyl-N-ethylaniline with an electrophile.
- Continuous Flow Chemistry: Enhances efficiency for industrial production.
- Microwave-Assisted Synthesis: Optimizes yield and purity.
The primary mechanism of action for 2H-1,5-Benzodiazepin-2-one, 4-ethoxy-1,3-dihydro- is its binding affinity to gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing GABA's inhibitory effects, this compound exhibits sedative and anxiolytic properties.
Pharmacological Applications
Research indicates that this compound may have several pharmacological applications including:
- Anxiolytic Effects: Reducing anxiety symptoms.
- Sedative Properties: Inducing sleep and relaxation.
- Potential Anticonvulsant Activity: Useful in managing seizures.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1H-Benzodiazepin-2-one | Lacks ethoxy group | Similar anxiolytic effects |
| 1,4-Benzodiazepin-2-one | Different ring structure | Established use as sedatives |
| 1,5-Benzoxazepine | Different heterocyclic structure | Varied biological activities |
The presence of the ethoxy group at the 4-position in 2H-1,5-Benzodiazepin-2-one enhances its pharmacokinetic properties and may influence its receptor binding affinity compared to other benzodiazepines.
Study on GABA Receptor Interaction
A study published in PubMed explored the binding affinity of various benzodiazepine derivatives to GABA receptors. The findings indicated that compounds with alkoxy substitutions (like the ethoxy group in 2H-1,5-Benzodiazepin-2-one) showed improved binding characteristics compared to their unsubstituted counterparts .
Enzyme Inhibition Studies
Studies have also focused on enzyme inhibition capabilities of benzodiazepine derivatives. The compound's ability to act as an enzyme inhibitor can be pivotal in developing therapeutic agents for various diseases .
Q & A
Basic: What are the established synthetic routes for 4-ethoxy-1,3-dihydro-2H-1,5-benzodiazepin-2-one, and what key reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves cyclocondensation reactions using precursors like 2-aminothiophenol or substituted benzodiazepine intermediates. For example, refluxing α,β-unsaturated carbonyl compounds with 2-aminothiophenol in ethanol saturated with HCl gas under controlled temperature (70–90°C) can yield the benzodiazepine core . Key factors affecting yield include:
- Solvent Choice: Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to ethanol.
- Catalysts: Acidic conditions (e.g., HCl or AlCl₃) are critical for facilitating ring closure .
- Reaction Time: Prolonged reflux (6–12 hours) ensures complete cyclization but risks decomposition.
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming substituent positions (e.g., ethoxy group at C4). Coupling patterns in ¹H NMR distinguish diastereomers .
- X-ray Crystallography: Resolves absolute configuration and ring conformation. For example, Acta Crystallographica reports reveal that the seven-membered diazepine ring adopts a boat-chair conformation, stabilized by intramolecular hydrogen bonds .
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns, critical for verifying synthetic products .
Advanced: How can researchers optimize reaction conditions to minimize byproducts during synthesis?
Methodological Answer:
Byproduct formation (e.g., 1,4-benzothiazin-3-ones instead of benzodiazepines) can occur due to competing reaction pathways. Mitigation strategies include:
- Temperature Control: Lowering reaction temperatures (e.g., 50°C) reduces side reactions like oxidation or over-alkylation .
- Substrate Purification: Pre-purifying intermediates (e.g., β-aroylacrylic acids) minimizes impurities that drive alternative cyclization pathways .
- Catalyst Screening: Transition-metal catalysts (e.g., Pd/C) may selectively promote the desired cyclization over competing mechanisms .
Advanced: What strategies are recommended for resolving contradictions between computational predictions and experimental data in structural analysis?
Methodological Answer:
Discrepancies often arise in predicted vs. observed ring conformations or substituent orientations. Resolution methods include:
- Dynamic NMR Studies: Probe ring flexibility and confirm dynamic processes (e.g., ring inversion) that computational models may overlook .
- Hybrid DFT/MD Simulations: Combine density functional theory (DFT) with molecular dynamics (MD) to account for solvent effects and thermal motion .
- Crystallographic Validation: Cross-validate computational models with single-crystal X-ray data, which provides unambiguous bond lengths and angles .
Advanced: How can LIMS analytics be integrated to manage data from pharmacological studies on this compound?
Methodological Answer:
Laboratory Information Management Systems (LIMS) streamline data tracking and analysis for pharmacological assays:
- Automated Workflows: Configure LIMS to log experimental variables (e.g., dose-response curves, IC₅₀ values) and link them to raw spectral or chromatographic data .
- Contradiction Analysis: Use LIMS dashboards to flag inconsistencies (e.g., outlier bioactivity results) and trigger re-testing protocols .
- Metadata Tagging: Attach contextual data (e.g., batch numbers, solvent purity) to ensure reproducibility in long-term studies on benzodiazepine efficacy or toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
